1-(2-Chloroethoxy)-2-methylcyclohexane
Overview
Description
1-(2-Chloroethoxy)-2-methylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with a 2-chloroethoxy group and a methyl group
Preparation Methods
The synthesis of 1-(2-Chloroethoxy)-2-methylcyclohexane typically involves the reaction of 2-methylcyclohexanol with 2-chloroethanol in the presence of an acid catalyst. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-methylcyclohexanol is replaced by the 2-chloroethoxy group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
1-(2-Chloroethoxy)-2-methylcyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The chloroethoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new compounds with different functional groups.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Chloroethoxy)-2-methylcyclohexane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its potential reactivity with biological molecules.
Medicine: Research into its potential therapeutic applications, such as drug development, is ongoing. Its ability to undergo various chemical reactions makes it a candidate for modifying pharmacologically active compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethoxy)-2-methylcyclohexane involves its interaction with molecular targets through its functional groups. The chloroethoxy group can participate in nucleophilic substitution reactions, while the cyclohexane ring provides structural stability. Pathways involved in its action include the formation of covalent bonds with nucleophiles and the potential for redox reactions.
Comparison with Similar Compounds
Similar compounds to 1-(2-Chloroethoxy)-2-methylcyclohexane include:
2-(2-Chloroethoxy)ethanol: This compound has a similar chloroethoxy group but differs in its overall structure and reactivity.
1-(2-Chloroethoxy)-2-ethoxyethane: Another compound with a chloroethoxy group, but with different substituents on the ethane backbone.
2-Chloroethanol: A simpler compound with a single chloroethoxy group, used as a building block in organic synthesis.
The uniqueness of this compound lies in its cyclohexane ring, which imparts distinct chemical properties and reactivity compared to linear or branched analogs.
Properties
IUPAC Name |
1-(2-chloroethoxy)-2-methylcyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClO/c1-8-4-2-3-5-9(8)11-7-6-10/h8-9H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPLQHPIDIZPJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1OCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.